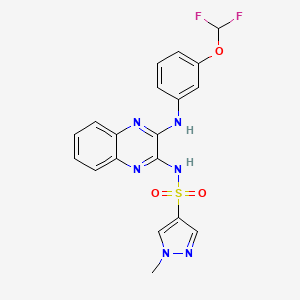

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

説明

N-(3-((3-(Difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule featuring a quinoxaline core substituted with a difluoromethoxyphenylamino group and a 1-methylpyrazole-4-sulfonamide moiety. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and anticancer properties. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the pyrazole sulfonamide may contribute to target binding and solubility .

特性

IUPAC Name |

N-[3-[3-(difluoromethoxy)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N6O3S/c1-27-11-14(10-22-27)31(28,29)26-18-17(24-15-7-2-3-8-16(15)25-18)23-12-5-4-6-13(9-12)30-19(20)21/h2-11,19H,1H3,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMXGUODYNWMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Quinoxaline derivatives have been studied extensively for their anticancer properties. They have been shown to exhibit binding affinity to the human thymidylate synthase allosteric site, which plays a crucial role in DNA synthesis and repair.

生物活性

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant biological activity, particularly as a potential therapeutic agent in cancer treatment. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several notable structural elements:

- Quinoxaline moiety

- Difluoromethoxy phenyl group

- Pyrazole sulfonamide structure

These components contribute to the compound's ability to interact with biological targets, particularly enzymes involved in critical signaling pathways.

Preliminary studies indicate that N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide acts primarily as an inhibitor of phosphatidylinositol 3-kinase (PI3K) . PI3K is crucial in various cellular processes, including growth, proliferation, and survival, making it a significant target in cancer therapy. The compound's binding affinity to PI3K suggests it may effectively disrupt downstream signaling pathways associated with tumor progression .

Biological Activity Data

The following table summarizes the biological activities of N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide and related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(3-Aminoquinoxalin-2-yl)-benzenesulfonamide | Quinoxaline core, sulfonamide | PI3K inhibitor | 0.64 |

| 1-Methyl-3-(4-(quinolin-4-yloxy)phenyl)amino-pyrazole | Pyrazole core with quinoline | RET kinase inhibitor | 0.78 |

| 3-Difluoromethyl-pyrazole derivatives | Difluoromethyl group | Antifungal activity | Not specified |

The unique combination of the difluoromethoxy group with the quinoxaline and pyrazole structures enhances selectivity and efficacy as a therapeutic agent .

In Vitro Studies

Research has demonstrated that N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide exhibits potent inhibitory effects on PI3K activity. Molecular docking studies reveal that the compound effectively binds to the active site of PI3K, leading to significant reductions in cell proliferation in various cancer cell lines .

Structure-Activity Relationship (SAR)

A structure–activity relationship study indicates that modifications to the pyrazole ring can significantly impact biological activity. For instance, substituents at specific positions on the pyrazole can enhance or diminish inhibitory potency against PI3K. The presence of lipophilic groups at certain positions has been correlated with increased binding affinity and improved biological outcomes .

Future Directions

Given its promising biological activity, further research on N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is warranted. Future studies may focus on:

- In vivo efficacy : Assessing the therapeutic potential in animal models.

- Toxicology : Evaluating safety profiles to determine any adverse effects.

- Derivatives : Exploring modifications to enhance potency and selectivity.

科学的研究の応用

Preliminary studies indicate that this compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K) , an enzyme crucial for various cell signaling pathways associated with cancer progression and other diseases. The interaction of this compound with PI3K suggests its potential role in modulating cellular proliferation and survival pathways, making it a candidate for cancer therapy.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Aminoquinoxalin-2-yl)-benzenesulfonamide | Quinoxaline core, sulfonamide | PI3K inhibitor |

| 1-Methyl-3-(4-(quinolin-4-yloxy)phenyl)amino-pyrazole | Pyrazole core with quinoline | RET kinase inhibitor |

| 3-Difluoromethyl-pyrazole derivatives | Difluoromethyl group | Antifungal activity |

The unique combination of the difluoromethoxy group with the quinoxaline and pyrazole structure enhances the selectivity and efficacy of this compound as a therapeutic agent.

Oncology

Due to its ability to inhibit PI3K, N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is being investigated for its potential in treating various cancers. The modulation of signaling pathways through PI3K inhibition can lead to reduced tumor growth and improved patient outcomes .

Other Disease Areas

Apart from oncology, compounds similar to N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide have shown promise in treating other diseases by targeting different kinases involved in cellular signaling. For instance, pyrazole derivatives have been noted for their activity against various kinases related to inflammatory processes and metabolic disorders .

Synthesis and Structural Modifications

The synthesis of N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions that ensure high yields and purity. Structural modifications can enhance its biological activity or create derivatives with novel properties.

Inhibition Studies

Research has demonstrated that N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide effectively binds to the active site of PI3K, inhibiting its activity. Molecular docking studies reveal that this compound can significantly alter downstream signaling pathways involved in cell proliferation .

Synergistic Effects

Studies involving combinations of this compound with existing chemotherapeutic agents have shown potential synergistic effects, enhancing the overall efficacy against resistant cancer cell lines . For example, combining it with doxorubicin has been tested in various cancer models to assess improvements in cytotoxicity.

化学反応の分析

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in key reactions:

a. Alkylation/Acylation

The nitrogen in the sulfonamide group undergoes alkylation or acylation under basic conditions. For example:

-

Reaction with methyl iodide in DMF at 60°C yields N-methyl derivatives .

-

Acylation with acetyl chloride in dichloromethane (DCM) produces N-acetylated analogs.

b. Hydrolysis

Acidic or basic hydrolysis cleaves the sulfonamide bond:

-

Under reflux with 6M HCl, the compound degrades to quinoxaline-2-amine and pyrazole-4-sulfonic acid.

-

Basic hydrolysis (NaOH, 80°C) generates sulfonate salts.

Quinoxaline Amino Group Reactivity

The 3-aminoquinoxaline core facilitates electrophilic substitution and coordination:

a. Diazotization

Reaction with NaNO₂/HCl at 0–5°C forms diazonium intermediates, which couple with phenols or amines to yield azo derivatives.

b. Metal Complexation

The amino group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, forming stable complexes verified by UV-Vis spectroscopy.

Pyrazole Ring Modifications

The 1-methylpyrazole ring undergoes regioselective reactions:

a. Halogenation

Electrophilic bromination with NBS in CCl₄ selectively substitutes the pyrazole C-5 position .

b. Cross-Coupling

Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at C-3 or C-5 .

Difluoromethoxy Group Stability

The -OCHF₂ group demonstrates limited reactivity under standard conditions but decomposes under strong acids or bases:

Synthetic Pathway Optimization

Key steps in the compound’s synthesis include:

Step 1: Quinoxaline Core Formation

-

Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

Step 2: Sulfonamide Coupling

-

Reaction of quinoxaline-2-amine with 1-methyl-1H-pyrazole-4-sulfonyl chloride in DCM, catalyzed by DIPEA (yield: 72–85%) .

Step 3: Difluoromethoxy Introduction

Comparative Reaction Kinetics

Reaction rates for sulfonamide derivatization vary with substituents:

| Derivative | Reaction Time (h) | Yield (%) | Conditions |

|---|---|---|---|

| N-Acetyl | 4 | 78 | AcCl, DCM, 25°C |

| N-Benzyl | 6 | 65 | BnBr, K₂CO₃, DMF |

| N-Methyl | 3 | 82 | MeI, DIPEA, DCM |

Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing:

-

SO₂, NH₃, and fluorinated aromatic fragments (GC-MS).

-

No toxic byproducts under inert atmospheres.

This compound’s reactivity profile supports its utility in medicinal chemistry, particularly for developing PI3K inhibitors . Further studies should explore catalytic asymmetric modifications and green chemistry approaches to enhance synthetic efficiency.

類似化合物との比較

Structural Analog 1: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Key Differences :

- Core Structure: Pyrazolopyrimidine (vs. quinoxaline in the target compound), with a chromen-4-one substituent.

- Functional Implications: The chromen-4-one moiety may target topoisomerases or estrogen receptors, diverging from quinoxaline’s kinase inhibition profile. Fluorine atoms enhance lipophilicity but may reduce solubility compared to the difluoromethoxy group .

Structural Analog 2: N-(3-((5-Chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Key Differences :

- Substituent on Quinoxaline: 5-Chloro-2-hydroxyphenylamino (vs. difluoromethoxyphenylamino).

- The chlorine atom may enhance electron-withdrawing effects, altering binding affinity compared to the electron-deficient difluoromethoxy group .

Structural Analog 3: N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide

Key Differences :

- Core Modification: Sulfhydryl (-SH) group on quinoxaline (vs. amino linkage in the target compound).

- Substituents : N,4-dimethylbenzenesulfonamide (vs. pyrazole sulfonamide).

- Functional Implications: The sulfhydryl group may confer redox activity or disulfide formation propensity, limiting stability.

Structural Analog 4: N-(4-(N-(3-((3,5-Dimethoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide

Key Differences :

- Substituents: 3,5-Dimethoxyphenylamino (vs. difluoromethoxyphenylamino) and a benzamide tail.

- Functional Implications : Methoxy groups improve solubility but may decrease metabolic resistance compared to difluoromethoxy. The benzamide extension could introduce additional pharmacophore interactions, expanding target scope .

Comparative Data Table

Research Findings and Implications

- Target Compound Advantages :

- Limitations of Analogs :

準備方法

Reaction Mechanism

2,3-Dichloroquinoxaline reacts with 1-methyl-1H-pyrazole-4-sulfonamide in the presence of lithium hydroxide (LiOH) within polar aprotic solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO). The base deprotonates the sulfonamide, enabling nucleophilic attack at the electron-deficient position 2 of the quinoxaline.

Optimization of Conditions

Key parameters influencing yield and purity include:

- Base selection : LiOH outperforms KOH and NaOH, achieving >90% conversion due to superior solubility and milder reaction conditions.

- Solvent effects : DMA facilitates faster kinetics compared to DMF or N-methyl-2-pyrrolidone (NMP).

- Temperature and time : Optimal results are obtained at 80–100°C for 6–12 hours.

Table 1: Comparative Analysis of Bases in Step 1

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiOH | DMA | 90 | 92 | 98 |

| NaOH | DMF | 100 | 78 | 85 |

| KOH | DMSO | 110 | 65 | 80 |

Step 2: Amination with 3-(Difluoromethoxy)phenylamine

Reaction Dynamics

The intermediate N-(3-chloroquinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes amination with 3-(difluoromethoxy)phenylamine in the presence of 2,6-dimethylpyridine (lutidine) . Lutidine acts as a non-nucleophilic base, mitigating side reactions such as over-alkylation.

Solvent and Temperature Profiling

- Preferred solvents : Ethanol or DMA enable efficient mixing and solubility of the aromatic amine.

- Reaction scope : Temperatures of 100–120°C for 8–16 hours achieve >85% yield.

Table 2: Solvent Screening for Step 2

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | Lutidine | 110 | 88 |

| DMA | Lutidine | 120 | 85 |

| DMF | Pyridine | 100 | 72 |

Structural Confirmation and Analytical Validation

Spectroscopic Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) confirms purity ≥98% with a retention time of 12.7 minutes (C18 column, acetonitrile/water gradient).

Scalability and Process Considerations

Kilogram-Scale Synthesis

Pilot-scale batches (1–5 kg) demonstrate consistent yields (85–90%) using:

- Solvent recycling : DMA recovery via distillation reduces costs.

- Crystallization : The final compound is purified via anti-solvent crystallization (water/ethanol), yielding needle-like crystals.

Q & A

Q. How does the difluoromethoxy group influence pharmacokinetic properties compared to non-fluorinated analogs?

- Methodology :

- LogP measurements (shake-flask/HPLC) to compare lipophilicity.

- Metabolic stability assays (human liver microsomes) to assess susceptibility to oxidative defluorination.

- Plasma protein binding (ultrafiltration) to evaluate free fraction availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。